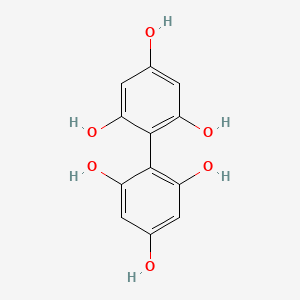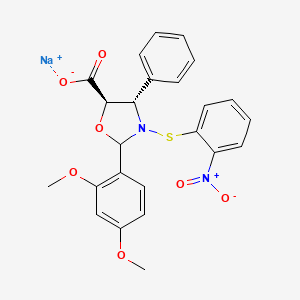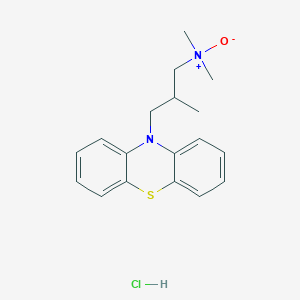
Trimeprazine N-Oxide Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimeprazine N-Oxide Hydrochloride is a derivative of trimeprazine, a phenothiazine compound. It is primarily used as an antihistamine and has applications in treating allergic reactions such as pruritus and urticaria. The compound is known for its sedative, hypnotic, and antiemetic properties, making it useful in various medical and research settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimeprazine N-Oxide Hydrochloride typically involves the oxidation of trimeprazine. One common method is the use of N,N′,N″-trihydroxyisocyanuric acid as a catalyst in the presence of acetaldoxime and water as a solvent . The reaction conditions are carefully controlled to ensure the formation of the N-oxide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and meticulous procedures to ensure the purity and consistency of the final product. The compound is often produced under ISO/IEC 17025 standards to meet regulatory requirements .
Análisis De Reacciones Químicas
Types of Reactions
Trimeprazine N-Oxide Hydrochloride undergoes various chemical reactions, including:
Oxidation: The primary reaction to form the N-oxide derivative.
Reduction: Can be reduced back to trimeprazine under specific conditions.
Substitution: Reacts with various reagents to form substituted derivatives.
Common Reagents and Conditions
Oxidation: N,N′,N″-trihydroxyisocyanuric acid, acetaldoxime, water.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Various halogenating agents, alkylating agents.
Major Products
Oxidation: this compound.
Reduction: Trimeprazine.
Substitution: Various substituted trimeprazine derivatives.
Aplicaciones Científicas De Investigación
Trimeprazine N-Oxide Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of phenothiazine derivatives.
Medicine: Used in formulations to treat pruritus, urticaria, and as an antiemetic.
Industry: Employed in the production of various pharmaceutical products due to its antihistamine properties.
Mecanismo De Acción
Trimeprazine N-Oxide Hydrochloride exerts its effects by competing with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction in the negative symptoms brought on by histamine binding. The compound’s sedative and antiemetic properties are also attributed to its interaction with other neurotransmitter receptors in the brain .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxyzine: Another antihistamine used to relieve anxiety and itching.
Chlorpromazine: A phenothiazine derivative used as an antipsychotic.
Uniqueness
Trimeprazine N-Oxide Hydrochloride is unique due to its specific N-oxide structure, which enhances its antihistamine properties while reducing some of the side effects associated with other phenothiazine derivatives. Its combination of sedative, hypnotic, and antiemetic properties makes it particularly useful in treating a variety of conditions .
Propiedades
Fórmula molecular |
C18H23ClN2OS |
|---|---|
Peso molecular |
350.9 g/mol |
Nombre IUPAC |
N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine oxide;hydrochloride |
InChI |
InChI=1S/C18H22N2OS.ClH/c1-14(13-20(2,3)21)12-19-15-8-4-6-10-17(15)22-18-11-7-5-9-16(18)19;/h4-11,14H,12-13H2,1-3H3;1H |
Clave InChI |
KBMGDHDHDWBIOV-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)C[N+](C)(C)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


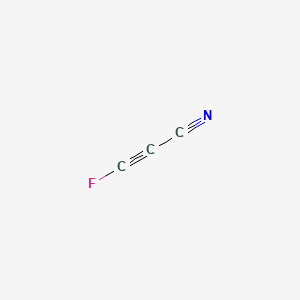
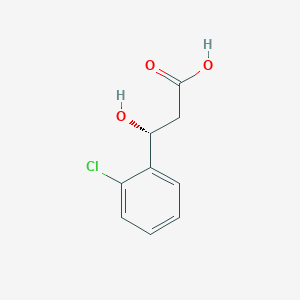
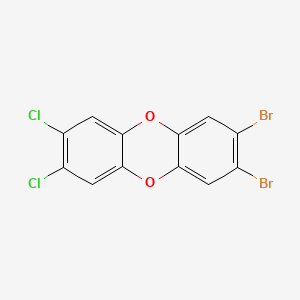
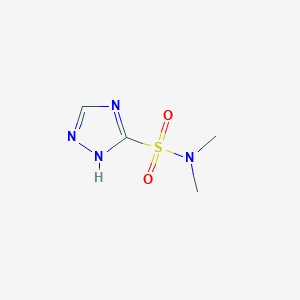
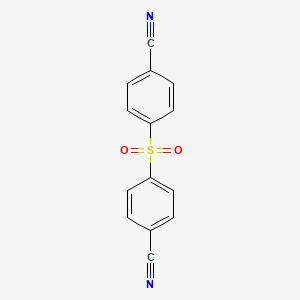
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)

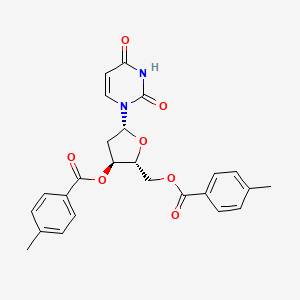
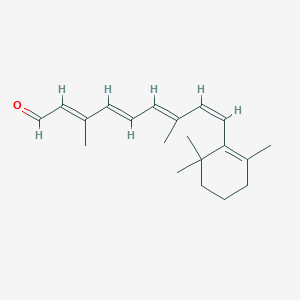
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
